molecular formula C12H16O3 B7968775 2-(3-Methoxyphenyl)-2-methylbutanoic acid

2-(3-Methoxyphenyl)-2-methylbutanoic acid

Cat. No.: B7968775
M. Wt: 208.25 g/mol
InChI Key: ZMTNFOPFDAFRDY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methylbutanoic acid is an organic compound with a molecular structure that includes a methoxyphenyl group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step, and carbon dioxide for the carboxylation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxyphenyl)-2-methylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(3-Methoxyphenyl)-2-methylbutanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or amine reagents in the presence of a base.

Major Products:

    Oxidation: 2-(3-Hydroxyphenyl)-2-methylbutanoic acid.

    Reduction: 2-(3-Methoxyphenyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 3-Methoxybenzoic acid
  • 2-Methyl-3-methoxybenzoic acid

Comparison: 2-(3-Methoxyphenyl)-2-methylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-12(2,11(13)14)9-6-5-7-10(8-9)15-3/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTNFOPFDAFRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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